molecular formula C10H16N2O B122361 2(1H)-Pyrazinone,3,5-dimethyl-6-(2-methylpropyl)-(9CI) CAS No. 155650-97-8

2(1H)-Pyrazinone,3,5-dimethyl-6-(2-methylpropyl)-(9CI)

Cat. No.: B122361
CAS No.: 155650-97-8
M. Wt: 180.25 g/mol
InChI Key: CHZJKPGLMQFFIG-UHFFFAOYSA-N
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Description

2(1H)-Pyrazinone,3,5-dimethyl-6-(2-methylpropyl)-(9CI) is a chemical compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrazinone,3,5-dimethyl-6-(2-methylpropyl)-(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,3-diaminopyrazine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalytic systems to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrazinone,3,5-dimethyl-6-(2-methylpropyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction may produce pyrazine amines. Substitution reactions can lead to a variety of substituted pyrazine derivatives.

Scientific Research Applications

2(1H)-Pyrazinone,3,5-dimethyl-6-(2-methylpropyl)-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrazinone,3,5-dimethyl-6-(2-methylpropyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrazine: A simpler pyrazine derivative with two methyl groups at positions 2 and 5.

    3-Isopentyl-2,5-dimethylpyrazine: A structurally similar compound with an isopentyl group at position 3.

    2,5-Dimethyl-3-isoamylpyrazine: Another related compound with an isoamyl group at position 3.

Uniqueness

2(1H)-Pyrazinone,3,5-dimethyl-6-(2-methylpropyl)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3,5-dimethyl-6-(2-methylpropyl)-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-6(2)5-9-7(3)11-8(4)10(13)12-9/h6H,5H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZJKPGLMQFFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=N1)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439200
Record name 3,5-Dimethyl-6-(2-methylpropyl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155650-97-8
Record name 3,5-Dimethyl-6-(2-methylpropyl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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